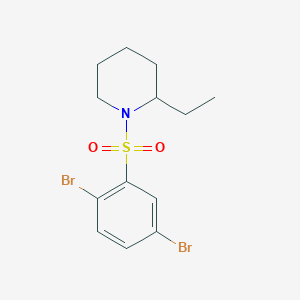

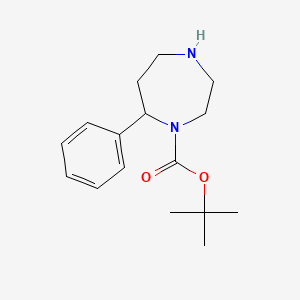

![molecular formula C7H8N4 B2752399 4-[(1R)-1-Azidoethyl]pyridine CAS No. 603999-02-6](/img/structure/B2752399.png)

4-[(1R)-1-Azidoethyl]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Luminescent Probes

Pyridine derivatives have been synthesized and studied for their potential as luminescent probes. For instance, heterometallic coordination polymers with pyridine-2,6-dicarboxylic acid exhibit significant emission intensity increases upon the addition of Zn2+, suggesting their utility in detecting metal ions (Zhao et al., 2004).

Catalytic Applications

Catalytic enantioselective additions of prochiral radicals to vinylpyridines have been achieved under cooperative photoredox and asymmetric catalysis, highlighting the versatility of pyridine derivatives in synthesizing chiral molecules with potential pharmaceutical applications (Cao et al., 2019).

Water Oxidation

Research on Ru complexes involving pyridine derivatives has demonstrated their effectiveness in catalyzing water oxidation, an essential process for sustainable hydrogen production and energy storage (Zong & Thummel, 2005).

Photocatalytic Hydrogen Production

Platinum(II) terpyridyl complexes, related to pyridine structures, have been utilized in photocatalytic systems for hydrogen production from 1,4-dihydropyridines, showcasing the potential of pyridine derivatives in renewable energy technologies (Zhang et al., 2004).

Molecular Magnets

Complexes built from the manganese-azido system with pyridine derivatives have been studied for their magnetic properties, indicating the role of pyridine-based ligands in developing new materials with specific magnetic behaviors (Escuer et al., 1997).

Future Directions

While specific future directions for “4-[(1R)-1-Azidoethyl]pyridine” are not mentioned in the search results, one study discusses future research trends of lignin-derived carbon materials, which could potentially apply to pyridine derivatives . Another study highlights the potential of pyrrolo[2,1-f][1,2,4]triazine, a fused heterocycle similar to pyridine, in cancer therapy .

Mechanism of Action

Target of Action

It’s worth noting that imidazo[1,2-a]pyridine derivatives, which share a similar core structure with 4-[(1r)-1-azidoethyl]pyridine, have been studied for their potential as covalent anticancer agents . These compounds have been found to inhibit KRAS G12C, a gene mutation associated with various types of cancer .

Mode of Action

Imidazo[1,2-a]pyridine derivatives have been reported to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) . The mode of action of these compounds is based on their structure-activity relationship .

Biochemical Pathways

In this pathway, the bacterium Bacillus aryabhattai strain NM1-A2 completely degraded pyridine within a 100-hour incubation period

Result of Action

Imidazo[1,2-a]pyridine derivatives have shown potent activity against certain cancer cell lines . For instance, one derivative exhibited potent activity against the MCF7 and MDA-MB-231 cell lines with IC50 values of 1.6 and 22.4 μM, respectively .

Action Environment

The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other compounds .

properties

IUPAC Name |

4-[(1R)-1-azidoethyl]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-6(10-11-8)7-2-4-9-5-3-7/h2-6H,1H3/t6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDVNCEZHAFDXOB-ZCFIWIBFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC=C1)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=NC=C1)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-methylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2752317.png)

![4,4'-[(4-Chlorophenyl)methylene]dimorpholine](/img/structure/B2752319.png)

![1-[(5-Fluoropyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B2752329.png)

![3-[(3-Nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B2752330.png)

![N-(4-ethoxyphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2752331.png)

![2-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2752336.png)

![1-[3-(2,3-dimethylphenoxy)propyl]-1H-1,2,3-benzotriazole](/img/structure/B2752338.png)